![molecular formula C6H5N3O B13563997 1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one](/img/structure/B13563997.png)
1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one is a heterocyclic compound that features a fused pyrrole and pyridazine ring systemThe presence of nitrogen atoms in the ring structure contributes to its unique chemical properties and reactivity .
Méthodes De Préparation
The synthesis of 1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one typically involves cyclization reactions. One common method includes the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Analyse Des Réactions Chimiques
1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles to form substituted products.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates . Major products formed from these reactions vary depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit receptor-interacting serine/threonine-protein kinase 1 (RIPK1), a key regulator in the necroptosis signaling pathway . This inhibition can prevent cell death and inflammation, making it a promising candidate for treating inflammatory diseases .
Comparaison Avec Des Composés Similaires
1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one can be compared with other similar heterocyclic compounds, such as:
Pyridazine: Contains two adjacent nitrogen atoms in a six-membered ring, but lacks the fused pyrrole ring.
Pyridazinone: Similar to pyridazine but with an oxygen atom at the third position of the ring.
Pyrrolopyrazine: Contains a fused pyrrole and pyrazine ring system, exhibiting different biological activities.
The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C6H5N3O |
|---|---|
Poids moléculaire |
135.12 g/mol |
Nom IUPAC |
1,6-dihydropyrrolo[2,3-d]pyridazin-7-one |
InChI |
InChI=1S/C6H5N3O/c10-6-5-4(1-2-7-5)3-8-9-6/h1-3,7H,(H,9,10) |
Clé InChI |
GCZDEDRWKMORDZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC2=C1C=NNC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13563914.png)
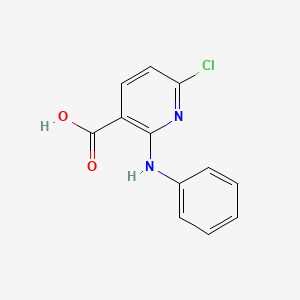
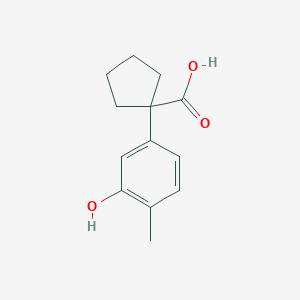
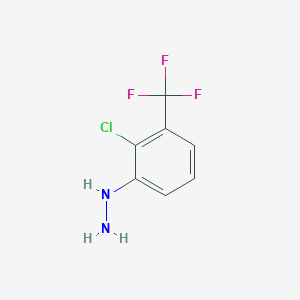
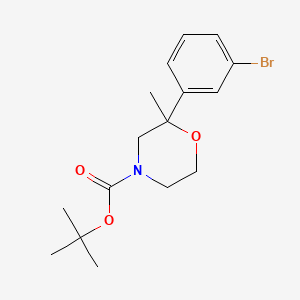
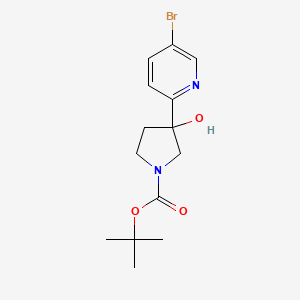
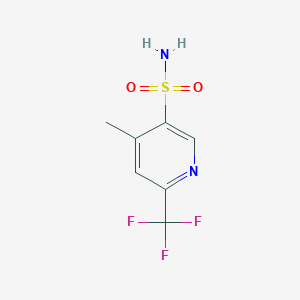
![Tert-butyl 2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]azetidine-1-carboxylate](/img/structure/B13563952.png)

![Pyrazolo[1,5-b]pyridazin-3-ylboronic acid](/img/structure/B13563958.png)

![Methyl[(4-methyloxolan-2-yl)methyl]amine](/img/structure/B13563981.png)
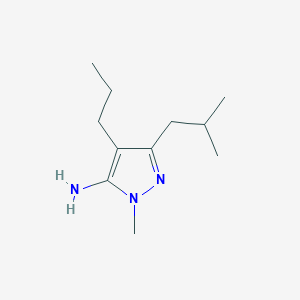
![{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanamine](/img/structure/B13564001.png)
